2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-8-9(2)20-15-12(8)14(18)16-13(17-15)10-4-6-11(19-3)7-5-10/h4-7H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRQRYIXJVTVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360479 | |
| Record name | ST50843329 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60442-57-1 | |
| Record name | ST50843329 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 2-amino-4,5-dimethylthiophene-3-carboxamide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the desired thienopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene sulfur atom undergoes oxidation under controlled conditions:
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Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
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Products : Sulfoxide (mono-oxidation) or sulfone (di-oxidation) derivatives.
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Key Data :
Aromatic Electrophilic Substitution
The 4-methoxyphenyl group directs electrophilic attacks to specific positions:
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Nitration :
Nucleophilic Aromatic Substitution
The pyrimidinone ring undergoes substitution at the 2-position:
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Reagents/Condients : Aryl halides in the presence of Pd(PPh₃)₄ and K₂CO₃.
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Example : Reaction with 4-fluorobenzyl bromide yields 2-(4-fluorobenzyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (Yield: 76%) .
Cyclocondensation Reactions
The compound participates in iodine-catalyzed cyclocondensation with aldehydes:
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Reagents/Conditions : Molecular iodine (5 mol%) in ethanol under reflux.
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Product : 3,4-Dihydrothieno[2,3-d]pyrimidin-4-one derivatives.
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Example : Reaction with 3-nitrobenzaldehyde yields 2-(3-nitrophenyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (Yield: 81%) .
Reductive Alkylation
The enolizable carbonyl group enables reductive alkylation:
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Reagents/Conditions : NaBH₄ in methanol, followed by alkyl halides.
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Product : 3-Alkyl-5,6-dimethyl derivatives.
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Example : Reaction with methyl iodide yields 3-methyl-2-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one (Yield: 65%) .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling modifies the thiophene ring:
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Suzuki Coupling :
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Reagents/Conditions : Pd(OAc)₂, SPhos ligand, K₃PO₄ in toluene/water.
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Product : 5-Aryl- or 6-aryl-substituted derivatives.
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Example : Coupling with phenylboronic acid yields 5-phenyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one (Yield: 58%).
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Hydrolysis Reactions
The pyrimidinone ring undergoes hydrolysis under acidic/basic conditions:
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Reagents/Conditions : 6M HCl at 100°C.
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Product : Thiophene-2,3-dicarboxylic acid derivatives.
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Primary Site | Selectivity Notes |
|---|---|---|---|
| Oxidation | Thiophene sulfur | S-atom | Controlled by stoichiometry |
| Electrophilic Substitution | 4-Methoxyphenyl | Para to OMe | Directed by methoxy group |
| Cross-Coupling | Thiophene C-H bonds | C5/C6 | Dependent on catalyst |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The thienopyrimidine scaffold has been extensively studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The specific compound in focus has shown promise in several pharmacological studies:
- Anti-Cancer Activity : Research indicates that compounds with the thienopyrimidine structure can inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry reported that derivatives of thienopyrimidine exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .
- Anti-Inflammatory Properties : Another area of interest is the anti-inflammatory potential of this compound. A study demonstrated that thienopyrimidine derivatives could reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .
Antiviral Applications
Recent studies have explored the antiviral properties of thienopyrimidine compounds. For example, a derivative similar to 2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one was found to exhibit activity against viral infections such as influenza and HIV. The mechanism involves inhibiting viral replication and enhancing host immune response .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. In animal models of neurodegenerative diseases, thienopyrimidine derivatives have shown the ability to protect neuronal cells from apoptosis and oxidative stress . This opens avenues for potential treatments for conditions like Alzheimer's and Parkinson's disease.
Case Study 1: Anti-Cancer Efficacy
In a study by Bakavoli et al., various thienopyrimidine derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a methoxy group significantly enhanced anticancer activity compared to their unsubstituted counterparts. The specific compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells, highlighting its potential as a lead compound for further development .
Case Study 2: Anti-Inflammatory Mechanisms
A study published in Pharmacology Reports investigated the anti-inflammatory mechanisms of thienopyrimidine derivatives. The researchers found that treatment with these compounds reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that the compound may be beneficial in managing conditions characterized by chronic inflammation .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives exhibit structural diversity, primarily through substitutions at positions 2, 3, 5, and 4. Below is a detailed comparison of 2-(4-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-one Derivatives
Key Observations:
Substituent Impact on Bioactivity :
- The 4-methoxyphenyl group in the target compound likely enhances interactions with aromatic residues in enzyme binding pockets (e.g., kinases or cytochrome P450 enzymes) compared to simpler phenyl analogs .
- Mercapto and sulfanyl derivatives (e.g., compounds in and ) exhibit improved anti-inflammatory and analgesic activities but may face stability issues due to oxidative susceptibility .
Synthetic Accessibility :
- Compounds with 5,6-dimethyl groups (e.g., target compound and ) are synthesized in higher yields (46–86%) via condensation routes, whereas halogenated analogs () require additional purification steps .
Metabolic Stability: Methyl groups at positions 5 and 6 may reduce hepatic clearance by sterically shielding the core structure from cytochrome P450 enzymes .
Anti-inflammatory Efficacy: Mercapto derivatives () outperform the target compound in ulcerogenic index studies, suggesting a trade-off between activity and gastrointestinal safety .
Biological Activity
2-(4-Methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
- Molecular Formula : C15H14N2O2S
- Molecular Weight : 286.35 g/mol
- CAS Number : 65234-06-2
- Structure : The compound features a thieno[2,3-d]pyrimidine core with methoxy and dimethyl substituents.
Antimicrobial Activity
Research indicates that compounds with a thienopyrimidine structure exhibit significant antimicrobial properties. A study evaluated various thienopyrimidinone derivatives against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that:
- Minimum Inhibitory Concentration (MIC) values were determined for various derivatives.
- Compounds with substituted amido or imino side chains at position 3 demonstrated enhanced antimicrobial activity.
Among the tested compounds, those structurally related to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thienopyrimidine scaffold can lead to improved efficacy against microbial pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro and in vivo studies:
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In Vitro Studies :
- The compound was evaluated for its ability to inhibit cell proliferation in different cancer cell lines. It demonstrated significant antiproliferative effects with IC50 values in the low nanomolar range.
- Mechanistic studies indicated that it may induce microtubule depolymerization, a critical pathway in cancer cell mitosis .
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is closely related to their structural features. Key findings from SAR studies include:
- The presence of the methoxy group at the para position enhances lipophilicity and may improve cellular uptake.
- Dimethyl substitution at positions 5 and 6 of the thieno ring contributes positively to the compound's potency against cancer cells .
Case Studies
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Case Study on Antimicrobial Efficacy :
A series of compounds based on the thienopyrimidine scaffold were synthesized and tested against Mycobacterium tuberculosis. The most potent derivatives showed MIC values lower than those of traditional antibiotics, indicating a promising alternative for treating resistant strains . -
Case Study on Cancer Cell Lines :
In a study involving the NCI-60 cancer cell line panel, this compound was shown to be effective against multiple cancer types, including leukemia and melanoma. Its mechanism was linked to disruption of microtubule dynamics .
Q & A
Q. Basic (Characterization)
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm and methyl groups at δ 2.1–2.5 ppm) .
- Infrared (IR) Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) validate the pyrimidinone core .
- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry and hydrogen-bonding networks. SHELXL software refines structural parameters with high precision .
How is the anticancer activity of this compound evaluated in preclinical research?
Advanced (Pharmacological Evaluation)
Anticancer screening involves:
- NCI-60 Cell Line Panel: Testing against 60 human cancer cell lines to determine growth inhibition (GI₅₀) and mean growth percentage. For example, 2-(benzylamino)-5,6-dimethyl derivatives showed a mean growth of 51.01%, with notable activity against melanoma (MDA-MB-435, GP = -31.02%) .
- Molecular Docking: Pre-screening via AutoDock or similar tools to predict ERBB4/HER4 binding, a target implicated in cancer .
Table 1: Representative Anticancer Data for Thienopyrimidinone Derivatives
| Compound | Mean Growth (%) | Most Sensitive Cell Line (GP%) | Target Protein |
|---|---|---|---|
| 5,6-dimethyl derivative | 51.01 | MDA-MB-435 (-31.02) | ERBB4 |
| 2-Azetidinone analog | 65.20 | MCF-7 (-22.15) | Not specified |
What strategies are used to identify biological targets for this compound?
Q. Advanced (Mechanistic Studies)
- Kinase Profiling: Broad-spectrum kinase assays to identify inhibition of ERBB4/HER4, a receptor tyrosine kinase overexpressed in cancers .
- Transcriptomic Analysis: RNA sequencing of treated cell lines to detect downregulated oncogenic pathways (e.g., PI3K/AKT) .
- Structural Analog Comparison: Cross-referencing with known ERBB4 inhibitors (e.g., quinazolin-4-ones) to infer binding modes .
How do structural modifications at the 2-position influence bioactivity?
Advanced (Structure-Activity Relationships)
Substitutions at the 2-position (e.g., benzylamino, azetidinone) enhance lipid solubility and target affinity:
- Polar Groups (e.g., -NH₂): Improve water solubility but may reduce membrane permeability.
- Aromatic Moieties (e.g., 4-methoxyphenyl): Increase π-π stacking with hydrophobic kinase domains, boosting potency .
- Bulkier Substituents: May sterically hinder binding but improve metabolic stability .
How can computational methods guide the design of derivatives with improved efficacy?
Q. Advanced (Computational Chemistry)
- Docking Simulations: Use Schrödinger Suite or MOE to model interactions with ERBB4’s ATP-binding pocket. Key residues (e.g., Lys751, Asp808) form hydrogen bonds with the pyrimidinone core .
- QSAR Modeling: Correlate substituent electronegativity or logP values with cytotoxicity to prioritize synthetic targets .
How should researchers address contradictions in bioactivity data across studies?
Advanced (Data Analysis)
Discrepancies in cytotoxicity (e.g., variable GI₅₀ in leukemia vs. solid tumors) may arise from:
- Cell Line Heterogeneity: Genetic variability (e.g., TP53 mutations) alters drug response .
- Assay Conditions: Differences in serum concentration or incubation time affect compound stability.
- Metabolic Activation: Liver microsomal enzymes may convert prodrugs to active metabolites inconsistently .
Mitigation Strategies:
- Validate results in ≥3 biological replicates.
- Use isogenic cell lines to control for genetic background.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
